

"solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone in common organic solvents"

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Compound of Interest

Compound Name: 1-(3-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B1525806

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An In-depth Technical Guide to the Solubility of **1-(3-Bromo-2-methoxyphenyl)ethanone**

Introduction

1-(3-Bromo-2-methoxyphenyl)ethanone is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its solubility profile in common organic solvents is a critical first step in reaction design, process scale-up, purification, and formulation. A precise grasp of its dissolution characteristics allows researchers to select appropriate solvent systems, control reaction kinetics, optimize crystallization processes, and ensure the homogeneity required for analytical characterization.

This technical guide provides a comprehensive overview of the solubility of **1-(3-Bromo-2-methoxyphenyl)ethanone**. It combines theoretical principles based on molecular structure with practical, field-proven methodologies for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Physicochemical Profile of 1-(3-Bromo-2-methoxyphenyl)ethanone

A thorough understanding of a compound's physical and chemical properties is foundational to predicting its solubility. The key identifiers and properties for **1-(3-Bromo-2-methoxyphenyl)ethanone** are summarized below.

Property	Value	Source
CAS Number	267651-23-0	[1][2][3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][3]
Molecular Weight	229.07 g/mol	[1][3]
Appearance	Typically a solid at room temperature (predicted)	[4]
Purity	≥98% (as commonly supplied)	[2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle, "like dissolves like," serves as an excellent predictive tool.[5][6] This rule implies that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

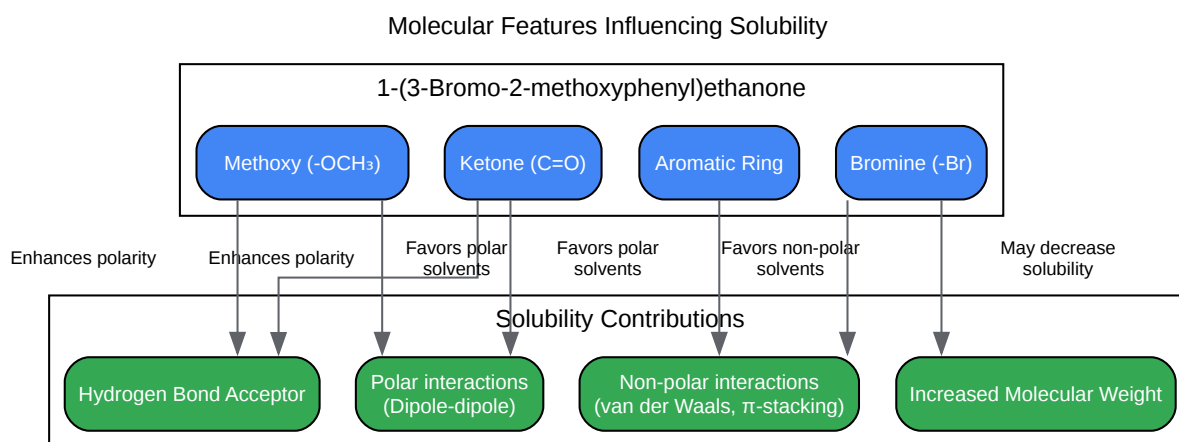
Molecular Structure Analysis

The structure of **1-(3-Bromo-2-methoxyphenyl)ethanone** contains several functional groups that dictate its overall polarity and interaction potential with various solvents.

- **Aromatic Ring:** The benzene ring is inherently non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through π - π stacking and van der Waals forces.
- **Ketone Group (C=O):** The carbonyl group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, allowing it to interact favorably with protic and polar aprotic solvents.

- Methoxy Group (-OCH₃): The ether linkage is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
- Bromine Atom (-Br): The bromine substituent adds to the molecular weight and size, which can sometimes decrease solubility.^[7] While it is an electronegative atom, its contribution to overall polarity is less significant than the carbonyl and methoxy groups. It primarily engages in van der Waals interactions.

The combination of these features results in a molecule of intermediate polarity. It is not expected to be highly soluble in water due to the large hydrophobic aromatic ring, but it should exhibit good solubility in a range of organic solvents.^[8]



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Key functional groups and their influence on solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common organic solvents can be predicted.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Good to Moderate	The hydroxyl group of the solvent can hydrogen-bond with the ketone and methoxy groups. The alkyl chains provide some non-polar character.
Polar Aprotic	Acetone, DMSO, THF, Acetonitrile	High to Good	The strong dipoles of these solvents interact favorably with the polar ketone and methoxy groups. Acetone, being a ketone, is structurally similar.
Chlorinated	Dichloromethane (DCM), Chloroform	High	These solvents have a good balance of polarity and non-polar character to dissolve the entire molecule effectively. Many substituted acetophenones show good solubility in DCM. ^[9]
Aromatic	Toluene, Benzene	Moderate to Good	The aromatic ring of the solvent interacts well with the phenyl ring of the solute via π - π stacking.
Non-polar	Hexane, Heptane	Low to Insoluble	The overall polarity of the solute is too high for significant

dissolution in purely aliphatic, non-polar solvents.

Aqueous

Water

Very Low / Insoluble

The large, non-polar aromatic ring dominates, making the molecule too hydrophobic to dissolve well in water despite the presence of polar groups.^[4]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate, quantitative data. The following protocols are recommended for determining the solubility of **1-(3-Bromo-2-methoxyphenyl)ethanone**.

Mandatory Safety Precautions

Although a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, related bromo-methoxy acetophenones are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.^{[10][11]} Some are also lachrymators (tear-inducing agents).^{[12][13]} Therefore, stringent safety protocols are required.

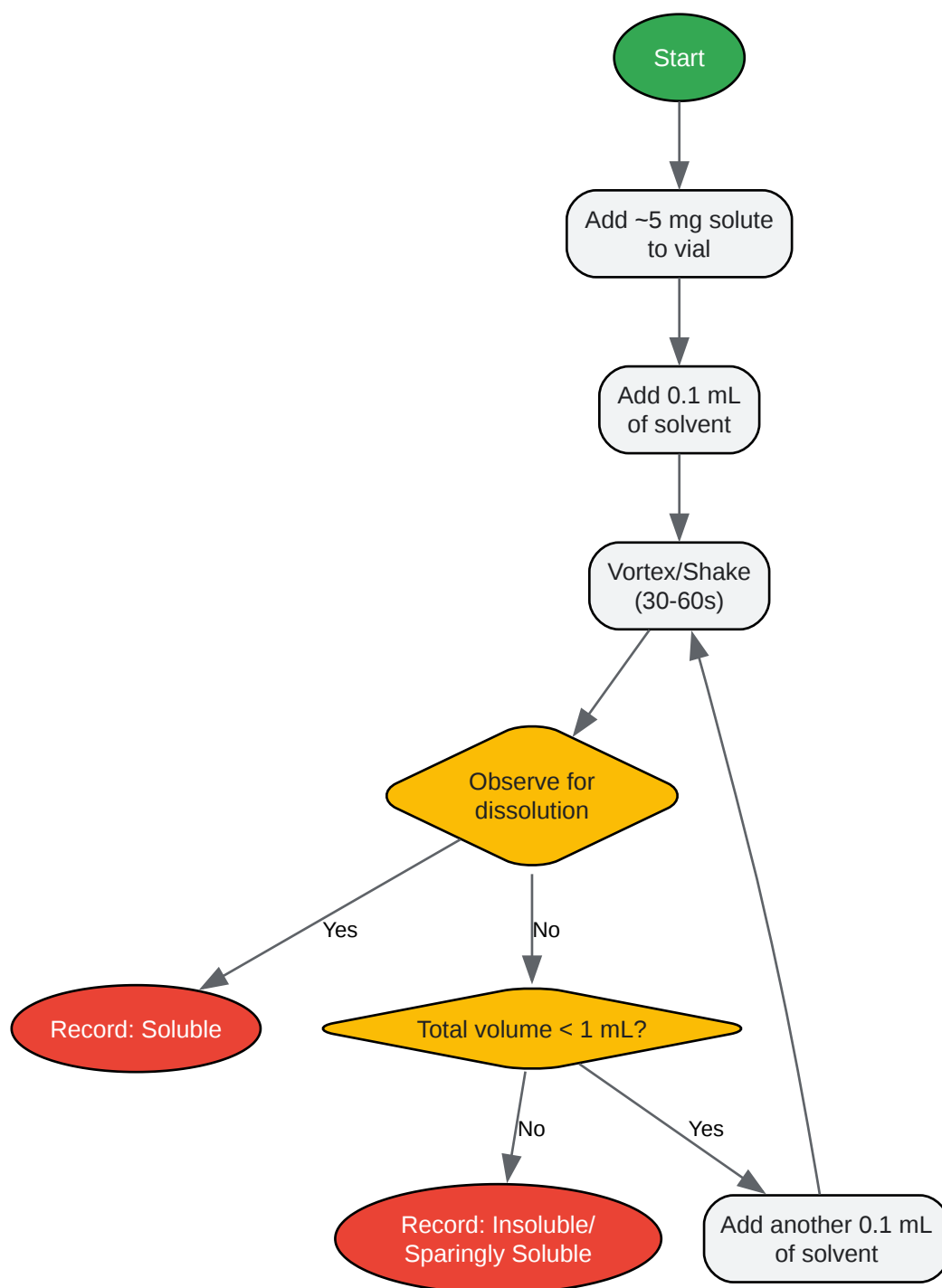
- **Personal Protective Equipment (PPE):** Always wear nitrile gloves, a lab coat, and chemical safety goggles.
- **Engineering Controls:** All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.
- **Waste Disposal:** Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, small-scale assessment of solubility, which is useful for initial solvent screening.

Methodology:

- Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested.
- Aliquot Solute: Add approximately 2-5 mg of **1-(3-Bromo-2-methoxyphenyl)ethanone** to each vial.
- Solvent Addition: Add the first portion of the test solvent (e.g., 0.1 mL) to the first vial.
- Agitation: Cap the vial securely and vortex or shake vigorously for 30-60 seconds.
- Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved.
- Incremental Addition: If the solid has not dissolved, continue adding the solvent in small portions (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.
- Classification:
 - Soluble: The compound dissolves completely in a small volume of solvent.
 - Sparingly Soluble: A large volume of solvent is required to dissolve the compound.
 - Insoluble: The compound does not visibly dissolve after adding the full volume of solvent.



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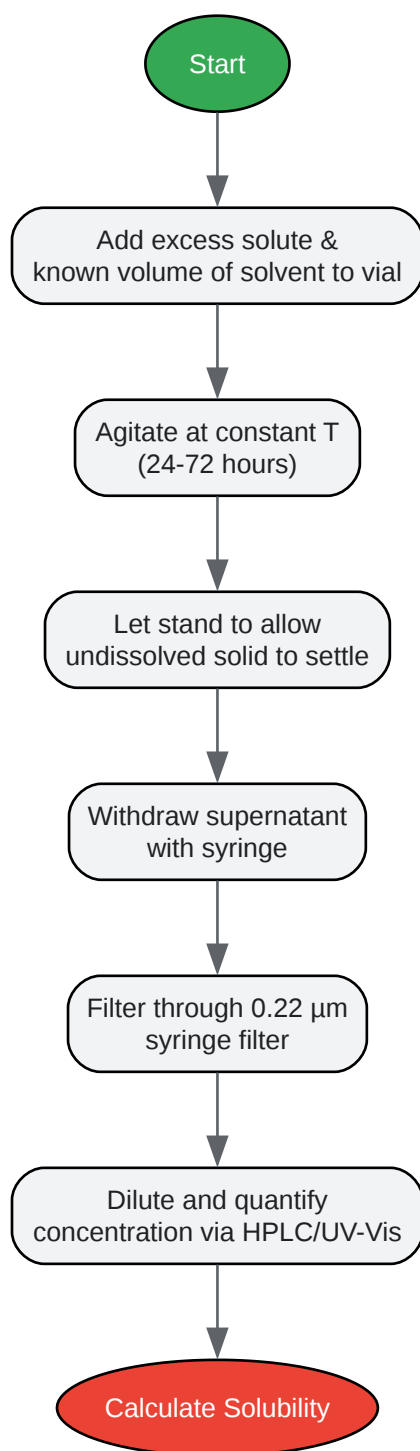
Workflow for rapid qualitative solubility testing.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.^[7] It measures the concentration of a saturated solution at a specific temperature.

Methodology:

- **Preparation:** Add an excess amount of crystalline **1-(3-Bromo-2-methoxyphenyl)ethanone** to a sealed, inert container (e.g., a 4 mL glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium.
- **Solvent Addition:** Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
- **Equilibration:** Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
- **Phase Separation:** After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial to remove any undissolved microcrystals.
- **Dilution:** Accurately dilute the filtered saturated solution with a known volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.
- **Analysis:** Quantify the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
- **Calculation:** Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.



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Workflow for the Shake-Flask quantitative solubility method.

Conclusion

While specific quantitative solubility data for **1-(3-Bromo-2-methoxyphenyl)ethanone** is not prevalent in public literature, a strong predictive assessment can be made based on its molecular structure. The compound is anticipated to have low aqueous solubility but good to high solubility in common polar aprotic and chlorinated organic solvents like acetone, DMSO, and dichloromethane. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate to good. For applications demanding precise concentration control, such as in pharmaceutical development or process scale-up, the experimental determination of solubility is non-negotiable. The detailed qualitative and quantitative (shake-flask) protocols provided in this guide offer robust, reliable methods for generating this critical data, ensuring both scientific accuracy and laboratory safety.

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